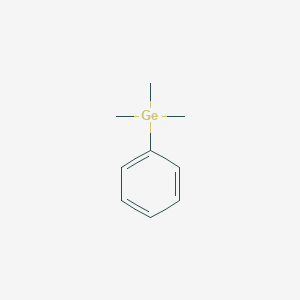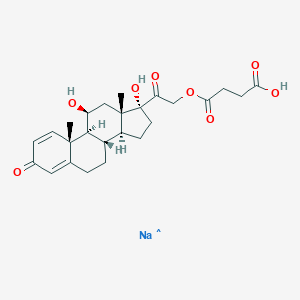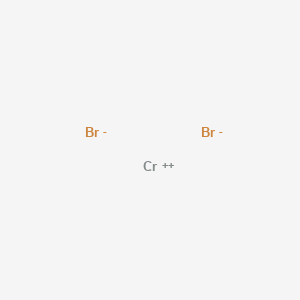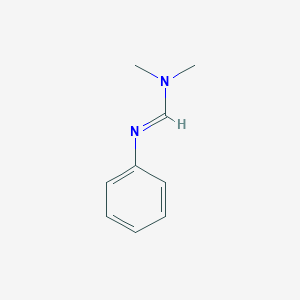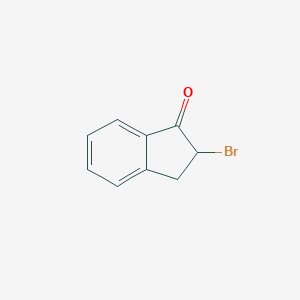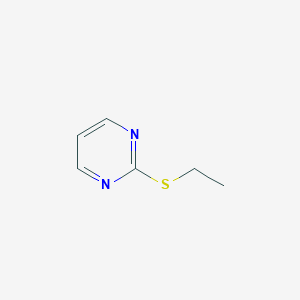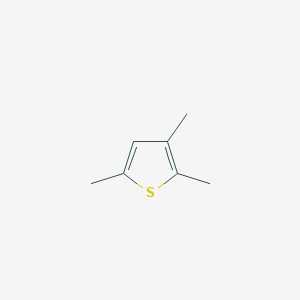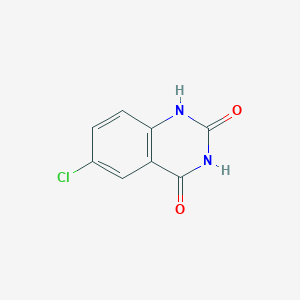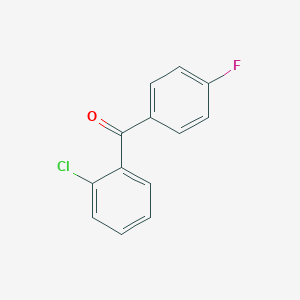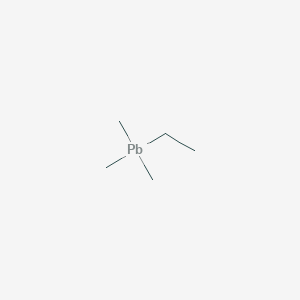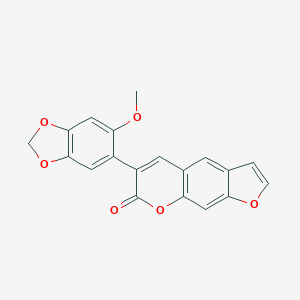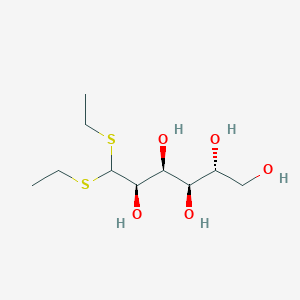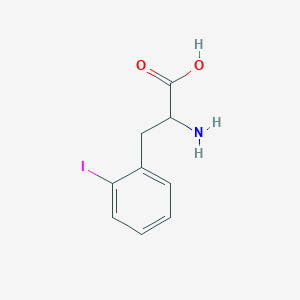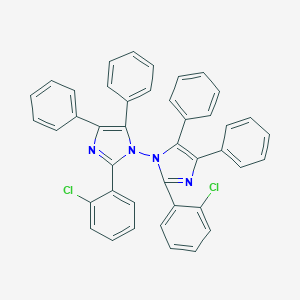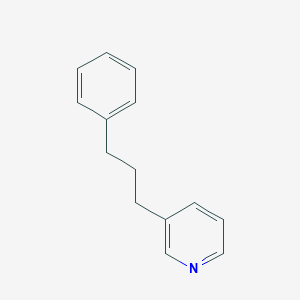
3-(3-Phenylpropyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Phenylpropyl)pyridine, commonly known as PPP, is a chemical compound with a pyridine ring and a phenylpropyl group. PPP is a member of the class of compounds known as pyridines, which are widely used in medicinal chemistry due to their diverse biological activities. PPP has gained significant attention in recent years due to its potential applications in the treatment of various neurological disorders.
Wirkmechanismus
PPP exerts its neuroprotective effects by modulating the activity of various neurotransmitter systems in the brain. It has been shown to increase the levels of acetylcholine, dopamine, and serotonin in the brain, which are important neurotransmitters involved in the regulation of mood, cognition, and behavior. PPP also inhibits the activity of enzymes involved in the breakdown of these neurotransmitters, leading to increased levels of these neurotransmitters in the brain.
Biochemische Und Physiologische Effekte
PPP has been found to have a number of biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are important for the growth and survival of neurons. PPP has also been found to reduce oxidative stress and inflammation in the brain, which are known to contribute to the pathogenesis of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
PPP has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to exhibit low toxicity in animal models, making it a promising candidate for further study. However, one limitation of PPP is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on PPP. One area of interest is the development of more efficient synthesis methods for PPP. Another area of interest is the investigation of the potential therapeutic applications of PPP in human clinical trials. Finally, further research is needed to elucidate the precise mechanisms underlying the neuroprotective effects of PPP, which could lead to the development of more effective treatments for neurological disorders.
Conclusion
In summary, PPP is a promising compound with potential therapeutic applications in the treatment of various neurological disorders. Its neuroprotective effects are mediated through the modulation of neurotransmitter systems, the upregulation of neurotrophic factors, and the reduction of oxidative stress and inflammation in the brain. While PPP has several advantages for use in lab experiments, further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
PPP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit neuroprotective effects in various animal models of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. PPP has also been found to enhance cognitive function and memory in animal models.
Eigenschaften
CAS-Nummer |
1802-34-2 |
|---|---|
Produktname |
3-(3-Phenylpropyl)pyridine |
Molekularformel |
C14H15N |
Molekulargewicht |
197.27 g/mol |
IUPAC-Name |
3-(3-phenylpropyl)pyridine |
InChI |
InChI=1S/C14H15N/c1-2-6-13(7-3-1)8-4-9-14-10-5-11-15-12-14/h1-3,5-7,10-12H,4,8-9H2 |
InChI-Schlüssel |
UFTHZMUVGHIONQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCC2=CN=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)CCCC2=CN=CC=C2 |
Andere CAS-Nummern |
1802-34-2 |
Synonyme |
3-(3-phenylpropyl)pyridine |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

